Oxazole-2-carboxylic acid

Overview

Description

Oxazole-2-carboxylic acid is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry

Mechanism of Action

Target of Action

Oxazole-2-carboxylic acid, like other oxazole derivatives, has a wide spectrum of biological activities Oxazole derivatives have been found to interact with various biological targets, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant targets .

Mode of Action

The interaction of oxazole derivatives with their targets often results in significant biological changes . For instance, some oxazole derivatives have been found to inhibit certain enzymes or interact with specific receptors, leading to changes in cellular processes .

Biochemical Pathways

This compound, as a 2-oxocarboxylic acid, may be involved in the 2-oxocarboxylic acid metabolism pathway . This pathway involves a series of chain extension and modification reactions for 2-oxocarboxylic acids . .

Result of Action

Oxazole derivatives have been found to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Biochemical Analysis

Biochemical Properties

Oxazole-2-carboxylic acid, like other oxazole derivatives, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, and these interactions are pivotal in delineating its biological activities

Cellular Effects

Given the wide spectrum of biological activities associated with oxazole derivatives, it can be inferred that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxazole-2-carboxylic acid can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed in the synthesis of oxazole derivatives .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of efficient and eco-friendly catalytic systems. Magnetic nanocatalysts have gained popularity due to their high stability and ease of separation from reaction mixtures using external magnets . These catalysts facilitate the synthesis of oxazole derivatives under mild reaction conditions, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form oxazolium salts, which are less basic than imidazoles.

Reduction: Reduction reactions can lead to the formation of oxazoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Major Products:

Oxidation: Oxazolium salts.

Reduction: Oxazoline derivatives.

Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Oxazole-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Oxazole-2-carboxylic acid can be compared with other similar compounds, such as:

Isoxazole: Contains an oxygen and nitrogen atom at positions 1 and 2, respectively.

Oxadiazole: Features an oxygen and two nitrogen atoms in the ring.

Uniqueness: this compound is unique due to its specific substitution pattern and the resulting biological activities. Its derivatives have shown promising results in various therapeutic areas, making it a valuable compound for further research and development .

Biological Activity

Oxazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound exhibits significant potential in various therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

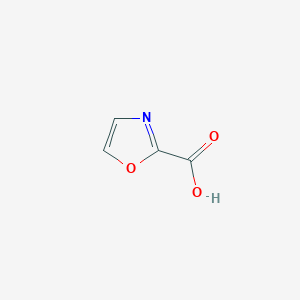

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and oxygen atoms, which contributes to its unique chemical reactivity and biological activity. The molecular formula is with a carboxylic acid functional group at the 2-position of the oxazole ring. This structural characteristic plays a crucial role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through non-covalent interactions. These interactions can modulate biochemical pathways involved in cellular signaling and metabolism.

- Enzyme Inhibition : Oxazole derivatives have been shown to inhibit tyrosine kinases, which are critical for cell signaling pathways involved in proliferation and survival .

- Antimicrobial Activity : The compound exhibits potent antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized below:

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 11 | 1.6 | Candida albicans |

| 12 | 0.8 | Candida tropicalis |

| 5-Fluorocytosine | 3.2 | Aspergillus niger |

These results indicate that oxazole derivatives can effectively inhibit the growth of both fungal and bacterial species, highlighting their potential as therapeutic agents .

Anticancer Activity

Research has shown that oxazole derivatives possess anticancer properties. A study evaluated the cytotoxic effects of various oxazole compounds against HL-60 cancer cell lines, yielding the following IC50 values:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3c | 42.1 | HL-60 (pro-myelocytic leukemia) |

| 3e | 19.0 | HL-60 |

| 3f | 28.0 | HL-60 |

These findings suggest that oxazole derivatives can selectively target cancer cells, potentially leading to new cancer therapies .

Case Studies

- Antimicrobial Efficacy : A study conducted by Singh et al. synthesized substituted oxazoles and evaluated their antibacterial potential against strains like E. coli and S. aureus. The results indicated notable activity at higher concentrations, emphasizing the importance of structural modifications to enhance efficacy .

- Cytotoxicity Studies : In another investigation, a series of oxazole derivatives were tested for their cytotoxicity against multiple human cancer cell lines. The study revealed that specific substitutions on the oxazole ring significantly influenced antiproliferative activity, suggesting avenues for further drug development .

Properties

IUPAC Name |

1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHYICHMGNSGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514312 | |

| Record name | 1,3-Oxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672948-03-7 | |

| Record name | 1,3-Oxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Compound 1 interact with its target in Methicillin-resistant Staphylococcus aureus (MRSA) and what are the downstream effects?

A1: Research suggests that Compound 1 targets the pantothenate synthetase (PS) protein in MRSA. [] Molecular docking simulations indicate that Compound 1 binds to specific amino acids (Arg B:188 and Lys B:150) on the PS protein through hydrogen bonding. [] This interaction potentially disrupts the protein's function. PS is a key enzyme in the biosynthesis of coenzyme A, essential for MRSA survival and growth. [] Downstream effects observed include inhibition of MRSA growth, biofilm formation, and downregulation of virulence genes (hla, IrgA, and SpA). []

Q2: What is known about the structural characterization of Compound 1?

A2: While the research article does not explicitly provide the molecular formula and weight for Compound 1, it states that the structure was elucidated using a combination of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LCMS), and proton (1H) and carbon (13C) Nuclear Magnetic Resonance (NMR) spectroscopy. [] These techniques allow for the determination of the compound's molecular formula, weight, and structural details.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.